

An In-depth Technical Guide to Orotaldehyde: Chemical Structure, Synthesis, and Physicochemical Properties

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Compound of Interest		
Compound Name:	Orotaldehyde	
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Abstract

Orotaldehyde, systematically known as 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde, is a heterocyclic aldehyde derived from the pyrimidine scaffold. Its structure, combining the reactive aldehyde moiety with the biologically relevant uracil core, makes it a molecule of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known physicochemical properties of Orotaldehyde, intended to serve as a valuable resource for researchers in drug discovery and development. While detailed experimental spectroscopic data for Orotaldehyde is not readily available in the public domain, this guide compiles known data and provides context based on the general characteristics of similar compounds.

Chemical Structure and Properties

Orotaldehyde is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of a formyl group (-CHO) at the 4-position of the pyrimidine ring imparts characteristic reactivity to the molecule.

Chemical Structure:

• Systematic Name: 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde



• Common Name: Orotaldehyde

Molecular Formula: C₅H₄N₂O₃

• Molecular Weight: 156.10 g/mol

CAS Number: 36327-91-0

Physicochemical Properties:

A summary of the known physicochemical properties of **Orotaldehyde** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C5H4N2O3	
Molecular Weight	156.10 g/mol	
CAS Number	36327-91-0	
UV Absorption (Hydrated)	λmax = 261 nm	[1]
UV Absorption (Anhydrous)	λmax = 300 nm	[1]

Table 1: Physicochemical Properties of Orotaldehyde

Synthesis of Orotaldehyde

A common and effective method for the synthesis of **Orotaldehyde** involves the oxidation of 6-methyluracil. The experimental protocol detailed below is based on established literature procedures.

Experimental Protocol: Oxidation of 6-Methyluracil

Materials:

- 6-Methyluracil
- Selenium Dioxide (SeO₂)



- Glacial Acetic Acid
- Sodium Bisulfite (NaHSO₃) solution (5%)
- Activated Carbon
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6methyluracil and selenium dioxide in glacial acetic acid.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Filtration: After the reaction is complete, filter the hot mixture to remove selenium byproduct.
- Solvent Removal: Evaporate the acetic acid from the filtrate under reduced pressure to obtain the crude Orotaldehyde.
- Purification:
 - Dissolve the crude product in hot water.
 - Add 5% sodium bisulfite solution dropwise to the hot solution.
 - Add activated carbon and boil the solution for a few minutes.
 - Filter the hot solution to remove the activated carbon.
 - Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.
 - Cool the solution to induce the precipitation of pure Orotaldehyde.
- Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Workflow for the Synthesis of **Orotaldehyde**:



Caption: Workflow for the synthesis and purification of Orotaldehyde.

Spectroscopic Characterization (Theoretical)

While specific experimental spectra for **Orotaldehyde** are not widely published, we can predict the expected spectroscopic features based on its chemical structure and the known data for similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm. The proton at the 5-position of the pyrimidine ring would likely appear as a singlet at a chemical shift influenced by the adjacent electron-withdrawing groups. The N-H protons of the uracil ring will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
- ¹³C NMR: The carbon of the aldehyde group is expected to have a chemical shift in the range of 185-200 ppm. The carbonyl carbons of the uracil ring would appear at approximately 150-165 ppm. The other carbons of the pyrimidine ring will have chemical shifts in the aromatic/olefinic region.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of **Orotaldehyde** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch	3100-3300 (broad)
C-H Stretch (sp²)	3000-3100
C=O Stretch	1650-1750 (strong)
C=C Stretch	1600-1680

Table 2: Predicted IR Absorption Bands for Orotaldehyde



3.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry, **Orotaldehyde** is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).

Chemical Reactivity

The chemical reactivity of **Orotaldehyde** is primarily dictated by the aldehyde functional group.

- Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding orotic
 acid (uracil-6-carboxylic acid). Orotic acid is a key intermediate in the de novo biosynthesis
 of pyrimidine nucleotides.
- Reduction: The aldehyde group can be reduced to a primary alcohol (6-hydroxymethyluracil)
 using reducing agents such as sodium borohydride.

Diagram of Orotaldehyde Reactivity:

Caption: Key chemical reactions of **Orotaldehyde**.

Biological Activity

Currently, there is limited information available in the scientific literature regarding the specific biological activity of **Orotaldehyde** itself. However, aldehydes as a class of compounds are known to be reactive and can participate in various biological processes. Derivatives of orotic acid have been investigated for a range of therapeutic applications, suggesting that **Orotaldehyde** could serve as a valuable precursor for the synthesis of biologically active molecules. Further research is warranted to elucidate the potential biological roles and pharmacological properties of **Orotaldehyde**.

Conclusion

Orotaldehyde is a molecule with a rich chemical profile, stemming from its unique heterocyclic aldehyde structure. The synthetic route via oxidation of 6-methyluracil is well-established, providing a reliable method for its preparation. While a complete experimental spectroscopic



characterization is not readily available, its expected spectral properties can be reasonably predicted. The reactivity of its aldehyde group makes it a versatile intermediate for the synthesis of other important pyrimidine derivatives. Future investigations into the biological activity of **Orotaldehyde** are needed to fully uncover its potential in the field of drug discovery and development. This guide provides a foundational understanding of **Orotaldehyde** for researchers and scientists, highlighting both the known aspects and the areas requiring further exploration.

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References

- 1. Orotaldehyde | 36327-91-0 | Benchchem [benchchem.com]
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